molecular formula C7H13N B1581596 Heptanenitrile CAS No. 629-08-3

Heptanenitrile

Cat. No. B1581596
M. Wt: 111.18 g/mol
InChI Key: SDAXRHHPNYTELL-UHFFFAOYSA-N
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Patent
US04156690

Procedure details

Into a 25 ml. flask, equipped with magnetic stirrer, heating mantle, thermometer, condensor and calcium sulfate drying tube, was charged 1.12 g. of 4-methyl cyclohexanone (0.01 M), 11.1 g. of heptanonitrile, and 0.66 g. of 85% KOH. The mixture was heated to reflux with stirring at about 83° C. for a total of 32 hours. After cooling, 30 ml. of hexane was added and the mixture washed seven times with 30 ml. of H2O, each washing being back-extracted twice with 30 ml. portions of hexane. The combined organic phase and hexane extracts were dried over anhydrous sodium sulfate and the solvent removed by rotary evaporation at about 15 mm. Hg to give 6.3 g. of crude oil. Gas chromatographic analysis (6' × 1/4" stainless steel column packed with 20% SE30 on chromasorb W, programmed at 135° to 220° C., 4°/minute, He flow ~60 ml./minute) showed two product peaks at RF 19.0 and 20.2 minutes, which were 6.9% in ratio to heptanonitrile. An IR spectrum of the product peaks, trapped as a group from the gas chromatograph, showed a nitrile band at 4.5 microns and an olefinic band at 6.25 microns. The product was evaluated by perfumers as having a jasminic nitrile type odor with a strong, nerol oxide note.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
S([O-])([O-])(=O)=O.[Ca+2].[CH3:7][CH:8]1[CH2:13][CH2:12][C:11](=O)[CH2:10][CH2:9]1.[C:15](#[N:22])[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21].[OH-].[K+].OCC1OC1(C)CCC=C(C)C>CCCCCC>[CH3:7][CH:8]1[CH2:13][CH2:12][C:11](=[C:16]([CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[C:15]#[N:22])[CH2:10][CH2:9]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Ca+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CCC(CC1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCC)#N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Six
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCC)#N
Step Eight
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1C(CCC=C(C)C)(C)O1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
83 °C
Stirring
Type
CUSTOM
Details
with stirring at about 83° C. for a total of 32 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flask, equipped with magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the mixture washed seven times with 30 ml
EXTRACTION
Type
EXTRACTION
Details
of H2O, each washing being back-extracted twice with 30 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase and hexane extracts were dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed by rotary evaporation at about 15 mm. Hg
CUSTOM
Type
CUSTOM
Details
to give 6.3 g
CUSTOM
Type
CUSTOM
Details
programmed at 135° to 220° C.
CUSTOM
Type
CUSTOM
Details
at RF 19.0 and 20.2 minutes, which
Duration
20.2 min

Outcomes

Product
Details
Reaction Time
32 h
Name
Type
Smiles
CC1CCC(CC1)=C(C#N)CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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